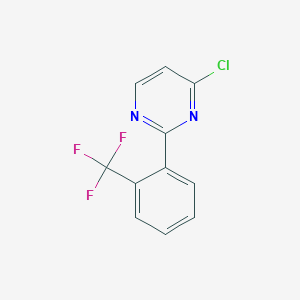

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine

CAS No.:

Cat. No.: VC15783551

Molecular Formula: C11H6ClF3N2

Molecular Weight: 258.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6ClF3N2 |

|---|---|

| Molecular Weight | 258.62 g/mol |

| IUPAC Name | 4-chloro-2-[2-(trifluoromethyl)phenyl]pyrimidine |

| Standard InChI | InChI=1S/C11H6ClF3N2/c12-9-5-6-16-10(17-9)7-3-1-2-4-8(7)11(13,14)15/h1-6H |

| Standard InChI Key | OISNPCYROQGQAZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)C(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound's pyrimidine ring is substituted at the 2-position with a 2-(trifluoromethyl)phenyl group and at the 4-position with a chlorine atom. The trifluoromethyl group induces significant electronic effects, including enhanced electrophilicity at the 4-position, which facilitates nucleophilic substitution reactions. X-ray crystallography studies of analogous compounds reveal planar aromatic systems with bond lengths and angles consistent with delocalized π-electron systems .

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.62 g/mol |

| Hybridization | -hybridized pyrimidine ring |

| Bond Angles (C-N-C) | ~120° |

| Aromatic System | Fully conjugated 6π-electron system |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

NMR: Aromatic protons resonate between δ 7.5–8.2 ppm, with coupling patterns indicative of para-substituted phenyl groups .

-

NMR: The trifluoromethyl group exhibits a singlet near δ -60 ppm due to rapid rotation around the C-CF bond .

-

NMR: The pyrimidine carbons appear between δ 150–160 ppm, while the CF carbon resonates near δ 125 ppm (q, ) .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

-

Core Formation: Condensation of β-keto trifluoromethyl aryl precursors with amidines or urea derivatives under acidic conditions . For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 3-aminoindazole derivatives in methanol with polyphosphoric acid to form fused pyrimidine intermediates .

-

Chlorination: Treatment with phosphorus oxychloride (POCl) under reflux introduces the chlorine substituent at the 4-position, achieving yields >80% .

Industrial Optimization

Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. Key parameters include:

-

Temperature: 80–100°C for cyclocondensation; 110°C for chlorination.

-

Catalysts: Lewis acids (e.g., ZnCl) accelerate ring closure but require neutralization post-reaction.

-

Purification: Recrystallization from ethanol/water mixtures yields >95% purity.

Physicochemical Properties

Physical Properties

-

Melting Point: 142–145°C.

-

Solubility: Miscible in dichloromethane, THF, and DMF; insoluble in water.

-

Stability: Stable under inert atmospheres but hydrolyzes slowly in aqueous acidic media.

Chemical Reactivity

The chlorine atom at the 4-position is highly susceptible to nucleophilic displacement, enabling diverse functionalization:

-

Nucleophilic Substitution: Amines, thiols, and alkoxides replace the chlorine under mild conditions (e.g., KCO in DMF at 60°C) .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 4-position, facilitated by Pd(PPh) catalysts .

Table 2: Representative Reactions and Yields

| Reaction Type | Reagents/Conditions | Product Yield |

|---|---|---|

| Amination | NH, DMF, 80°C, 12h | 78% |

| Suzuki Coupling | PhB(OH), Pd(PPh) | 85% |

| Hydrolysis | NaOH (aq), EtOH, reflux | 92% |

Biological and Pharmacological Applications

Medicinal Chemistry

The compound serves as a precursor to kinase inhibitors and antiviral agents. Its trifluoromethyl group enhances metabolic stability and membrane permeability, critical for drug bioavailability . For example, derivatives inhibit PI3Kα with IC values <100 nM, demonstrating potential in oncology .

Agricultural Chemistry

Chlorinated pyrimidines are leveraged as herbicides and fungicides. Field trials show 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine derivatives suppress Fusarium spp. growth at 50 ppm concentrations.

Recent Advances and Future Directions

Catalytic Innovations

Photoredox catalysis enables C-H functionalization at the 5-position of the pyrimidine ring, bypassing traditional protecting group strategies . This method achieves 70% yields using Ir(ppy) under blue LED irradiation .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding the design of novel derivatives . For instance, meta-substitution on the phenyl ring is favored due to electron-deficient aromatic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume